molecular formula C42H45ClN8O7S B606977 dBET6 CAS No. 1950634-92-0

dBET6

カタログ番号: B606977
CAS番号: 1950634-92-0
分子量: 841.4 g/mol
InChIキー: JGQPZPLJOBHHBK-UFXYQILXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cancer Research

Mechanism of Action
dBET6 targets BET proteins, which are crucial for the regulation of gene expression involved in cancer. By inducing the degradation of these proteins, this compound effectively reduces cellular proliferation and promotes apoptosis in cancer cells.

Case Studies

  • T Cell Acute Lymphoblastic Leukemia (T-ALL) : In studies involving 20 T-ALL cell lines, this compound demonstrated superior efficacy compared to other BET inhibitors like dBET1 and JQ1. Treatment with this compound resulted in significant degradation of BRD4 within one hour and subsequent downregulation of c-MYC, leading to apoptosis .
  • Lung Cancer : this compound has been shown to induce apoptosis in human lung cancer cells through a pH/GSH-responsive design that enhances its delivery and efficacy .

Data Table: Efficacy of this compound in Various Cancer Cell Lines

Cell Line Type IC50 (μM) Effect on BRD4 Degradation Mechanism
T-ALL~0.1HighInduces apoptosis via c-MYC downregulation
Lung Cancer~0.5ModerateDirectly eliminates cancer cells
Other Malignancies>1VariableDependent on specific cellular context

Inflammation Research

This compound has shown promise in protecting against retinal degeneration by inhibiting the cGAS-STING pathway, which is implicated in inflammatory responses. In experimental models, this compound treatment led to significant reductions in retinal inflammation and improved visual acuity following light-induced damage.

Case Studies

  • Retinal Degeneration : In a study where mice were subjected to bright light exposure, administration of this compound resulted in the rapid degradation of BET proteins without detectable toxicity. This treatment not only preserved photoreceptor viability but also suppressed activation of inflammatory macrophages/microglia .

Epigenetics Research

As a selective BET degrader, this compound is extensively used to explore the role of BET proteins in epigenetic modifications and gene regulation. Its ability to induce targeted degradation allows researchers to dissect the functional contributions of these proteins within various biological contexts.

Case Studies

  • Gene Regulation Studies : RNA sequencing analyses revealed that treatment with this compound led to the downregulation of thousands of mRNAs associated with oncogenic pathways, showcasing its potential as a tool for investigating gene regulation mechanisms .

生化学分析

Biochemical Properties

dBET6 functions by recruiting BET proteins to the ubiquitin-proteasome system for degradation. It interacts with BET proteins, such as BRD2, BRD3, and BRD4, through its bromodomain-binding moiety. The other end of this compound binds to the E3 ubiquitin ligase Cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BET proteins. This targeted degradation disrupts the transcriptional programs regulated by BET proteins, leading to various downstream effects .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by downregulating the expression of oncogenes and other pro-survival genes regulated by BET proteins. Additionally, this compound has been found to inhibit cell proliferation and migration in several cancer cell lines. In retinal cells, this compound protects against light-induced retinal degeneration by inhibiting the activation of the cGAS-STING pathway and reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its dual binding to BET proteins and the E3 ubiquitin ligase Cereblon. By forming a ternary complex, this compound facilitates the ubiquitination and degradation of BET proteins. This degradation leads to the disruption of BET protein-mediated transcriptional regulation, resulting in changes in gene expression. In cancer cells, this mechanism leads to the downregulation of oncogenes and the induction of apoptosis. In retinal cells, this compound inhibits the cGAS-STING pathway, reducing inflammation and protecting against retinal degeneration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly taken up by cells and leads to the degradation of BET proteins within hours of treatment. The stability and degradation of this compound itself have been studied, showing that it remains effective over extended periods in vitro. Long-term studies have demonstrated that this compound can maintain its protective effects against retinal degeneration and continue to inhibit cancer cell proliferation over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively degrade BET proteins and exert its therapeutic effects without significant toxicity. At higher doses, this compound may cause adverse effects, including off-target protein degradation and toxicity. In animal models of cancer, this compound has demonstrated dose-dependent antitumor activity, with higher doses leading to greater tumor regression. In retinal degeneration models, this compound has been shown to protect against light-induced damage in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes involved in various metabolic processes. In cancer cells, this compound-induced degradation of BET proteins leads to changes in the expression of metabolic enzymes and regulators, impacting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with transporters and binding proteins. It is taken up by cells via endocytosis and distributed to various cellular compartments. This compound has been shown to accumulate in the nucleus, where it interacts with BET proteins and facilitates their degradation. The distribution of this compound within tissues has been studied in animal models, showing its ability to reach target tissues, such as tumors and the retina .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on BET proteins. This compound contains targeting signals that direct it to the nucleus, allowing it to interact with nuclear BET proteins. Post-translational modifications, such as ubiquitination, further regulate the activity and function of this compound within the nucleus. The nuclear localization of this compound is crucial for its ability to degrade BET proteins and modulate gene expression .

準備方法

合成経路と反応条件

dBET6の合成には、(+)-JQ1などのBETアンタゴニストとE3ユビキチンリガーゼセレブロンのリガンドの結合が含まれます . 合成経路には、一般的に次の手順が含まれます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、自動合成装置の使用、最適化された反応条件、および最終生成物の高収率と純度を保証するための精製技術が含まれます .

化学反応の分析

反応の種類

dBET6は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

This compoundを含む反応から生成される主要な生成物は、プロテアソーム分解を標的とする分解されたBETタンパク質です .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

生物活性

dBET6 is a novel compound classified as a proteolysis-targeting chimera (PROTAC), specifically designed to degrade bromodomain and extraterminal domain (BET) proteins, particularly BRD4. This compound has shown promising biological activity in various cancer models and other biological systems, indicating its potential as a therapeutic agent.

This compound operates through a mechanism that promotes the degradation of BRD4 by engaging cereblon (CRBN), an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to reduced MYC expression and induction of apoptosis in cancer cells. The mechanism is distinct from traditional inhibitors, which merely block the function of target proteins rather than degrading them.

1. Anti-Cancer Activity

Research has demonstrated that this compound exhibits superior anti-proliferative effects compared to earlier BET inhibitors like dBET1 and JQ1 across various cancer cell lines, including those from T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors. The following table summarizes the IC50 values for this compound compared to its predecessors:

CompoundIC50 (µM)Cell Line Examples
This compound0.001-0.5T-ALL, colon, breast, ovarian, lung, prostate
dBET10.5-5Various solid tumors
JQ10.5-5Various solid tumors

Key Findings:

  • Potency: this compound showed IC50 values in the sub-nanomolar range, indicating high potency in degrading BRD4 and inducing apoptosis .
  • Combination Therapy: When combined with standard chemotherapy agents, this compound enhanced anti-neoplastic effects and counteracted chemoresistance, making it a promising candidate for combination therapies .

2. Selectivity and Safety

This compound has been characterized as having a selective effect on BET proteins without significant off-target activity. In proteomics studies involving T-ALL cells treated with this compound, only BET proteins were significantly depleted, confirming its selectivity . Furthermore, studies have indicated that this compound does not exhibit detectable toxicity in vivo while effectively degrading BET proteins in retinal models .

Case Study 1: T-ALL Models

In an extensive study involving 20 T-ALL cell lines:

  • Treatment with this compound resulted in significant BRD4 degradation after just one hour of exposure at 100 nM.
  • This led to downregulation of c-MYC and subsequent induction of apoptosis, outperforming both JQ1 and dBET1 in efficacy .

Case Study 2: Solid Tumors

A comparative analysis across multiple solid tumor types demonstrated that:

  • This compound effectively downregulated MYC mRNA levels more efficiently than either dBET1 or JQ1.
  • The compound induced apoptosis in 14 out of 16 tested cell lines at low concentrations, showcasing its potential as a robust anti-cancer agent .

特性

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQPZPLJOBHHBK-UFXYQILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022545
Record name dBET6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950634-92-0
Record name dBET6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。